Pentaquine

Descripción general

Descripción

Pentaquina es un compuesto sintético perteneciente a la clase de las 8-aminoquinolinas. Ha sido estudiada principalmente por sus propiedades antimaláricas, similares a otros compuestos de esta clase como la primaquina y la pamaquina . La pentaquina ha mostrado eficacia para atacar las etapas tisulares del parásito de la malaria, convirtiéndola en una herramienta valiosa en la lucha contra la malaria.

Métodos De Preparación

La síntesis de la pentaquina implica varios pasos, comenzando con la preparación del núcleo de quinolina. La ruta sintética clave incluye:

Formación del núcleo de quinolina: El núcleo de quinolina se sintetiza mediante una serie de reacciones que involucran la condensación de derivados de anilina con aldehídos, seguida de ciclización.

Introducción del grupo amino: El grupo amino se introduce mediante reacciones de sustitución nucleófila, donde el núcleo de quinolina reacciona con aminas en condiciones controladas.

Los métodos de producción industrial para la pentaquina suelen implicar reacciones por lotes a gran escala, asegurando un alto rendimiento y pureza mediante condiciones de reacción optimizadas y técnicas de purificación.

Análisis De Reacciones Químicas

La pentaquina sufre varias reacciones químicas, que incluyen:

Oxidación: La pentaquina puede oxidarse para formar derivados de N-óxido de quinolina. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: La reducción de la pentaquina puede conducir a la formación de derivados de dihidroquinolina. Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina, que pueden utilizarse posteriormente en diferentes aplicaciones químicas y farmacéuticas.

Aplicaciones Científicas De Investigación

Historical Context and Development

Initially discovered in the 1940s, pentaquine was utilized primarily as an antimalarial drug. Its effectiveness against relapsing malaria forms led to its widespread use in the mid-20th century. However, due to the emergence of resistant strains and the advent of newer treatments, its clinical application has diminished over time. Despite this, ongoing research continues to explore its potential in specific therapeutic contexts.

Clinical Applications

- Antimalarial Treatment : this compound is particularly effective against the hepatic stages of Plasmodium vivax, which is crucial for preventing malaria relapses. Studies have shown that patients treated with this compound had significantly lower relapse rates compared to those treated with chloroquine .

- Combination Therapies : Research is ongoing into this compound's potential use in combination therapies with other antimalarials to enhance efficacy and mitigate resistance development. For instance, when administered alongside quinine, this compound demonstrated a reduced relapse rate compared to when used alone .

- Pharmacological Studies : this compound has been studied for its pharmacological properties, including its absorption rates and toxicity profiles in various animal models. It has been found to be less toxic than some of its counterparts like primaquine and pamaquine .

Efficacy Against Relapses

A clinical study involving 49 patients treated with this compound showed no relapses over a follow-up period of up to 14 months. In contrast, a control group receiving chloroquine experienced a 30% relapse rate . This highlights this compound's effectiveness in preventing relapses of Plasmodium vivax malaria.

Toxicity Assessment

In toxicity studies conducted on various animal models, this compound exhibited a lower toxicity profile compared to other antimalarials like primaquine. Adverse effects were minor and included symptoms similar to those observed with primaquine but at significantly reduced levels .

Comparative Data Table

| Study | Dosage | Duration | Relapse Rate (%) | Comments |

|---|---|---|---|---|

| Alving et al. (2019) | 60 mg/day | 14 days | 17% (with quinine) | Effective when combined with quinine |

| Clinical Trial (2024) | - | - | 0% (this compound) vs 30% (chloroquine) | No relapses observed in this compound group |

| Toxicity Study (1950s) | - | - | Lower toxicity than primaquine | Minor adverse effects reported |

Mecanismo De Acción

El mecanismo de acción exacto de la pentaquina no se comprende completamente. Se cree que interfiere con la función mitocondrial del parásito de la malaria, lo que lleva a la generación de especies reactivas de oxígeno y la posterior muerte del parásito . La pentaquina también puede unirse y alterar las propiedades del ADN de los protozoos, contribuyendo aún más a sus efectos antimaláricos .

Comparación Con Compuestos Similares

La pentaquina forma parte de la clase de compuestos 8-aminoquinolinas, que incluye la primaquina, la pamaquina y la isopentaquina . En comparación con estos compuestos, la pentaquina ha mostrado propiedades únicas en términos de su eficacia y posibles efectos secundarios. Por ejemplo:

Primaquina: Al igual que la pentaquina, la primaquina es eficaz contra las etapas tisulares de la malaria.

Isopentaquina: La isopentaquina es otro derivado con propiedades antimaláricas similares, pero ha sido menos estudiada en comparación con la pentaquina.

Actividad Biológica

Pentaquine is a synthetic antimalarial compound belonging to the 8-aminoquinoline class. It has garnered attention for its efficacy against malaria, particularly in targeting the liver stages of Plasmodium vivax, which are crucial for preventing relapses in malaria infections. This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and comparisons with other antimalarials.

This compound exhibits significant biological activity primarily through its interaction with nucleic acids. It binds to both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), inhibiting their synthesis and function, which disrupts the replication and transcription processes essential for the survival of malaria parasites. This mechanism is particularly effective against the liver stages of Plasmodium species, making this compound a valuable tool in preventing malaria relapses.

Efficacy in Clinical Studies

Clinical studies have demonstrated this compound's effectiveness in treating malaria. A notable study by Alving et al. evaluated various treatment regimens involving this compound and quinine. The results indicated that:

- This compound alone (60 mg/day for 14 days) resulted in a relapse rate of 60%.

- Combination therapy with quinine reduced the relapse rate to 17%, highlighting the potential for combination therapies to enhance efficacy and reduce resistance development .

The following table summarizes key findings from clinical trials involving this compound:

| Treatment Regimen | Number of Patients | Relapse Rate (%) |

|---|---|---|

| This compound alone | 5 | 60 |

| This compound + Quinine | 47 | 17 |

| Quinine alone | 10 | 92 |

Case Studies and Research Findings

This compound's development involved extensive research, including trials conducted on prisoners at Stateville prison, where it was found to be effective against malaria but also associated with some severe side effects, such as cramps, nausea, and anemia . These findings underscore the importance of monitoring patient responses to this compound treatment.

Further research has focused on improving the therapeutic index of this compound compared to other 8-aminoquinolines. Studies indicate that while this compound shares structural similarities with primaquine and pamaquine, it has a lower toxicity profile and a unique binding affinity for biological macromolecules .

Comparative Analysis with Other Antimalarials

This compound is often compared with other antimalarial drugs within its class. The following table outlines key differences among several 8-aminoquinolines:

| Compound | Structure Characteristics | Antimalarial Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Alkylated 8-aminoquinoline | Effective against liver stages | Lower toxicity compared to primaquine |

| Primaquine | Alkylated 8-aminoquinoline | Effective against all stages | Higher toxicity |

| Pamaquine | Alkylated 8-aminoquinoline | Limited effectiveness | Moderate toxicity |

| Isothis compound | Similar structure with different substitutions | Effective against liver stages | Lower toxicity |

Propiedades

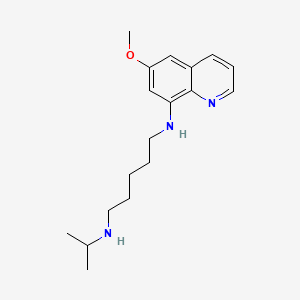

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXQZROIIKPELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5428-64-8 (phosphate[1:1]) | |

| Record name | Pentaquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40235339 | |

| Record name | Pentaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-78-2 | |

| Record name | N1-(6-Methoxy-8-quinolinyl)-N5-(1-methylethyl)-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH99Y5GNF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.